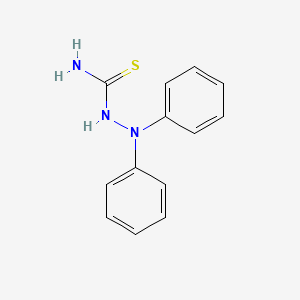

2,2-Diphenyl-1-hydrazinecarbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(N-phenylanilino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-13(17)15-16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGSCLQYDNUWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394837 | |

| Record name | 2,2-diphenyl-1-hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-45-9 | |

| Record name | 2,2-diphenyl-1-hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Hydrazinecarbothioamide Chemistry

The chemistry of hydrazinecarbothioamides, or thiosemicarbazides, has been a subject of scientific inquiry for well over a century. Initially explored for their fundamental chemical reactivity, these compounds quickly gained prominence as versatile synthons in heterocyclic chemistry. core.ac.uk The basic thiosemicarbazide (B42300) structure, H₂N-NH-C(=S)NH₂, provides multiple nucleophilic sites, making it an ideal precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. core.ac.uk

Historically, the development of thiosemicarbazide chemistry has been closely linked to the quest for new therapeutic agents. Early in the 20th century, their derivatives, known as thiosemicarbazones (formed by condensation with aldehydes or ketones), were investigated for their biological activities. This line of research gained significant momentum in the mid-20th century, leading to the discovery of compounds with notable antitubercular and antiviral properties. researchgate.net The antiviral agent methisazone (B1676394) is a classic example that underscored the therapeutic potential of this class of compounds. researchgate.net

The evolution of this field has seen a progression from simple, unsubstituted thiosemicarbazides to a vast library of derivatives with diverse substitution patterns. Researchers have systematically modified the scaffold at the N¹, N², and N⁴ positions to modulate the electronic, steric, and lipophilic properties of the molecules, thereby fine-tuning their biological activity and chemical reactivity. This has led to the identification of thiosemicarbazide analogs with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anticancer effects. mdpi.comarkat-usa.org The sustained interest in these compounds is driven by their capacity to act as ligands for transition metals, forming complexes that often exhibit enhanced biological activity compared to the free ligands. arkat-usa.org

Significance of the 2,2 Diphenyl Moiety in Hydrazinecarbothioamide Scaffold Design

The defining feature of 2,2-Diphenyl-1-hydrazinecarbothioamide is the presence of two phenyl groups on the N² nitrogen atom of the hydrazine (B178648) backbone. This specific substitution pattern, known as a gem-diphenyl group, imparts significant and distinct characteristics to the molecule compared to its mono-phenyl or unsubstituted counterparts.

Steric and Electronic Effects:

The two phenyl groups introduce considerable steric bulk around the N² atom. This steric hindrance can profoundly influence the molecule's conformational preferences and its ability to interact with biological macromolecules or other reactants. For instance, the bulky diphenyl moiety can restrict the rotation around the N-N bond, leading to a more defined three-dimensional structure. This can be a critical factor in the design of compounds intended to fit into specific enzyme active sites or receptor binding pockets.

Electronically, the phenyl groups are electron-withdrawing through inductive effects but can also participate in resonance. The presence of two phenyl rings on the same nitrogen atom modulates the electron density across the hydrazinecarbothioamide scaffold. This can affect the nucleophilicity of the other nitrogen and sulfur atoms, thereby influencing the compound's reactivity in cyclization reactions or its coordination chemistry with metal ions.

The combination of these steric and electronic effects makes the 2,2-diphenyl moiety a significant design element. It allows for the creation of a rigid and sterically demanding scaffold, which can be advantageous in achieving selectivity for certain biological targets. The bulky nature of the diphenyl group can also enhance the lipophilicity of the molecule, which may influence its pharmacokinetic properties.

Classification and Structural Relationships Within the Hydrazinecarbothioamide Family

Hydrazinecarbothioamides can be systematically classified based on the substitution pattern at the three nitrogen atoms (N¹, N², and N⁴) and the sulfur atom of the thiocarbonyl group. The parent compound is hydrazinecarbothioamide itself. researchgate.net

Classification Based on Substitution:

N¹-Substituted: These compounds have a substituent on the terminal nitrogen of the hydrazine (B178648) moiety.

N²-Substituted: A substituent is present on the nitrogen atom adjacent to the thiocarbonyl group.

N⁴-Substituted: These derivatives bear a substituent on the nitrogen of the thioamide part.

Di- and Tri-substituted: Multiple nitrogen atoms can be substituted, leading to a wide variety of derivatives such as 1,4-disubstituted, 2,4-disubstituted, and 1,2,4-trisubstituted hydrazinecarbothioamides. nih.gov

Within this classification framework, 2,2-Diphenyl-1-hydrazinecarbothioamide is classified as a 2,2-disubstituted hydrazinecarbothioamide . This specific pattern of gem-disubstitution on the N² atom is less common than substitutions at the N¹ and N⁴ positions.

| Classification | General Structure | Example |

|---|---|---|

| Unsubstituted | H₂N-NH-C(=S)NH₂ | Hydrazinecarbothioamide |

| N¹-Substituted | R-NH-NH-C(=S)NH₂ | 1-Methylhydrazinecarbothioamide |

| N²-Substituted | H₂N-NR-C(=S)NH₂ | 2-Methylhydrazinecarbothioamide |

| N⁴-Substituted | H₂N-NH-C(=S)NHR | 4-Phenylhydrazinecarbothioamide |

| 2,2-Disubstituted | H₂N-NR₂-C(=S)NH₂ | This compound |

Overview of Advanced Research Trajectories for Diphenyl Substituted Hydrazinecarbothioamides

Classical Condensation Approaches for Hydrazinecarbothioamide Core Synthesis

The foundational methods for synthesizing the hydrazinecarbothioamide scaffold rely on condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule, such as water.

Reaction Pathways Involving Hydrazine (B178648) Derivatives and Carbothioamide Precursors

The synthesis of the hydrazinecarbothioamide core, also known as a thiosemicarbazide (B42300), is fundamentally achieved through the hydrazinolysis of thiocarbonic acid derivatives. This general approach encompasses several variations, differing in the specific precursors used. Key methods include the reaction of hydrazine with thiophosgene (B130339) or, more commonly and economically, with carbon disulfide. The reaction with carbon disulfide is considered one of the most cost-effective and practical methods for preparing the parent compound, thiocarbohydrazide, in large quantities. arkat-usa.org These pathways establish the N-N-C=S backbone characteristic of this class of compounds.

Synthesis from Isothiocyanates and Acid Hydrazides

A widely employed and versatile method for creating substituted hydrazinecarbothioamides involves the reaction of isothiocyanates with hydrazine derivatives. This approach allows for the introduction of various substituents on the nitrogen atoms, providing a direct route to a wide array of derivatives.

For instance, N-substituted hydrazinecarbothioamides can be prepared by reacting an appropriately substituted isothiocyanate with hydrazine hydrate (B1144303). In one specific example, N-(3-Chlorophenyl)hydrazinecarbothioamide was synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. researchgate.net

Another common variation involves the reaction of an isothiocyanate with an acid hydrazide. This results in the formation of 2-(acyl)-N-(substituted)hydrazinecarbothioamides. A general procedure for this synthesis involves refluxing the acid hydrazide and the isothiocyanate in a solvent like absolute ethanol (B145695) for several hours. nih.govmdpi.com This method has been used to synthesize a series of 2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides from various 4-(phenylsulfonyl)benzoic acid hydrazides and 2,4-difluorophenyl isothiocyanate. nih.govresearchgate.net

Table 1: Examples of Classical Synthesis of Hydrazinecarbothioamide Derivatives

| Hydrazine Precursor | Isothiocyanate/Thio Precursor | Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Hydrazine Hydrate | 1-Chloro-3-isothiocyanatobenzene | 2-Propanol | - | N-Arylhydrazinecarbothioamide | researchgate.net |

| 4-(Phenylsulfonyl)benzoic acid hydrazide | 2,4-Difluorophenyl isothiocyanate | Absolute Ethanol | Reflux, 10 hours | 2-Acyl-N-arylhydrazinecarbothioamide | nih.govmdpi.com |

Contemporary Synthetic Strategies and Innovations

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and rapid reaction protocols. These innovations have been successfully applied to the synthesis of hydrazinecarbothioamides.

Solvent-Free Reaction Protocols

Solvent-free, or solid-phase, synthesis offers significant advantages by reducing chemical waste, often lowering costs, and simplifying product purification. The Claisen-Schmidt reaction, a type of crossed-aldol condensation, can be performed under solvent-free conditions by grinding reactants like aldehydes and ketones with a solid base, such as sodium hydroxide (B78521), using a mortar and pestle. nih.gov This principle has been extended to the synthesis of hydrazinecarbothioamide derivatives. For example, Schiff base thiosemicarbazones have been prepared by mixing an aldehyde, thiosemicarbazide, and silica (B1680970) gel, followed by microwave irradiation without bulk solvent. ajol.inforesearchgate.netajol.info This method highlights a move towards greener chemistry in heterocyclic synthesis. ajol.inforesearchgate.netajol.info

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating methods. ucl.ac.be The synthesis of various hydrazinecarbothioamide derivatives (thiosemicarbazones) has been effectively achieved using microwave irradiation. nih.gov

In a representative procedure, a mixture of an aldehyde and thiosemicarbazide on a solid support like silica gel is irradiated in a domestic microwave oven (e.g., at 2450 MHz, 800 W) for just a few minutes (2-3 min). ajol.inforesearchgate.net This rapid, solvent-free microwave-assisted approach has been used to synthesize compounds like 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide with yields reported to be as high as 82-89%. ajol.inforesearchgate.net The technique has also been applied to synthesize libraries of quinoline (B57606) thiosemicarbazones endowed with a piperidine (B6355638) moiety, demonstrating its broad applicability. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |

|---|---|---|---|---|

| Synthesis of Hydantoin Derivatives | Heating for 2 hours | 9 pulses over 30 minutes | Reduced reaction time | ucl.ac.be |

| Synthesis of Hydrazinecarbothioamides | Refluxing for hours | Irradiation for 2-3 minutes | Drastically reduced time, high yield (82-89%), solvent-free | ajol.inforesearchgate.net |

Derivatization Strategies for Enhancing Molecular Complexity

This compound and its analogs are not only synthetic targets but also versatile intermediates for constructing more complex heterocyclic systems. These derivatization reactions enhance molecular complexity and provide access to a wide range of other compound classes.

A primary derivatization strategy involves the intramolecular cyclization of substituted hydrazinecarbothioamides. For example, 2-acyl-N-arylhydrazinecarbothioamides, synthesized from acid hydrazides and isothiocyanates, can be cyclized by refluxing in an aqueous sodium hydroxide solution to yield 1,2,4-triazole-3(4H)-thiones. nih.gov

Another common strategy is to use the hydrazinecarbothioamide as a building block in condensation reactions. The core structure can be reacted with various aldehydes and ketones to form thiosemicarbazone Schiff bases. ajol.infoajol.infonih.gov These thiosemicarbazones can then undergo further reactions. For example, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides, formed by condensing the parent hydrazinecarbothioamide with aromatic aldehydes, can be reacted with α-haloketones (like 2-bromo-1-(4-bromophenyl)ethanone) to synthesize 2,3-dihydrothiazole (B1197258) derivatives. researchgate.net This demonstrates a multi-step pathway to significantly increase the structural complexity starting from a simple hydrazinecarbothioamide precursor. researchgate.net The hydrazine moiety itself is a strong nucleophile, allowing it to react directly with carbonyl carbons in aldehydes and ketones to form hydrazones, a foundational reaction in creating diverse molecular architectures. nih.gov

Functionalization at the Hydrazine and Thioamide Nitrogen Atoms

The structure of this compound features three nitrogen atoms, each with distinct reactivity influencing potential functionalization pathways. The core synthesis itself is the primary method of functionalization, establishing the substitution pattern around the central thioamide-hydrazine linkage.

The principal synthetic route to this class of compounds involves the reaction of 1,1-diphenylhydrazine (B1198277) with a suitable isothiocyanate (R-NCS). In this reaction, the terminal primary amine (-NH₂) of the diphenylhydrazine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reaction directly functionalizes the thioamide nitrogen (designated N4) with the 'R' group from the isothiocyanate.

N1 and N2 Nitrogens: The N2 nitrogen of the hydrazine moiety is already fully substituted with two phenyl groups and is, therefore, a non-reactive tertiary amine center. The adjacent N1 nitrogen is part of the resulting thioamide linkage. While N-acylation at N1 is a common strategy in the broader class of hydrazinecarbothioamides, this is typically achieved by using an acyl-hydrazide as the starting material. nih.gov For derivatives of 2,2-diphenylhydrazine, functionalization at N1 post-synthesis is less common and synthetically challenging compared to modifications at the N4 position.

N4 (Thioamide) Nitrogen: The most versatile position for introducing functionality is the N4 nitrogen. This is accomplished by selecting a specific isothiocyanate during the initial synthesis. For instance, reacting 1,1-diphenylhydrazine with an aryl isothiocyanate yields an N-aryl-2,2-diphenyl-1-hydrazinecarbothioamide. This approach is widely used to append various substituents. researchgate.net

A subsequent common functionalization for the broader class of thiosemicarbazides (where R=H) is the condensation of the terminal N4-amino group with aldehydes or ketones. This reaction forms a thiosemicarbazone derivative, creating a new C=N bond. ajol.info This functionalization introduces E/Z isomerism, a key stereochemical feature in these derivatives.

Incorporation of Diverse Aromatic and Heteroaromatic Moieties

The molecular framework of this compound derivatives can be systematically modified to include a wide range of aromatic and heteroaromatic systems. This is almost exclusively achieved by the judicious selection of the starting materials: the hydrazine and, more significantly, the isothiocyanate.

The 2,2-diphenyl motif is fixed by the use of 1,1-diphenylhydrazine as the nucleophile. The diversity in the final molecule is primarily introduced through the isothiocyanate component. A vast array of aryl and heteroaryl isothiocyanates are commercially available or can be readily synthesized, providing a direct route to a library of N-substituted derivatives. Research on related hydrazinecarbothioamides demonstrates the successful incorporation of various moieties using this strategy. nih.govresearchgate.net

The following table illustrates the diversity of aromatic and heteroaromatic groups that can be incorporated into the hydrazinecarbothioamide structure based on the choice of isothiocyanate, as demonstrated in the synthesis of analogous compounds.

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity:

The synthesis of this compound derivatives benefits from high regioselectivity due to the nature of the substituted hydrazine. Since the N2 nitrogen of 1,1-diphenylhydrazine is a tertiary amine, it is not nucleophilic. Therefore, the reaction with an isothiocyanate occurs exclusively at the terminal primary amine (N1), leading to a single, unambiguous product isomer.

This contrasts with syntheses using monosubstituted hydrazines, such as phenylhydrazine. In those cases, nucleophilic attack can occur from either the substituted or the unsubstituted nitrogen atom, potentially leading to a mixture of 1,4-disubstituted and 1,3-disubstituted thiosemicarbazides. The outcome of such reactions can be influenced by the reaction conditions, including the choice of solvent. chempap.org

Further regiochemical considerations arise in subsequent reactions of the hydrazinecarbothioamide products. For example, when hydrazinecarbothioamides are cyclized to form 1,2,4-triazole-3-thiones, subsequent alkylation reactions with α-halogenated ketones have been shown to occur regioselectively at the sulfur atom (S-alkylation) rather than at the ring nitrogen atoms (N-alkylation). nih.govpsu.edu This is confirmed by spectroscopic data, where the characteristic ¹³C-NMR signal for the C=S group disappears upon alkylation and a new signal for an S-CH₂ group appears. psu.edu

Stereochemical Considerations:

The core this compound structure does not possess any chiral centers, and the single bonds within the hydrazine-thioamide backbone allow for free rotation. However, stereochemistry becomes a critical factor in derivatives, particularly in the analogous thiosemicarbazones formed from the condensation of a thiosemicarbazide with an aldehyde or ketone.

The resulting C=N (imine) bond in thiosemicarbazones can exist as E (entgegen) or Z (zusammen) geometric isomers. The relative stability of these isomers and the potential for photoisomerization between them are important aspects of their chemistry. Studies on thiosemicarbazones have shown that UV light illumination can convert the stable E-isomer to a metastable Z-isomer, demonstrating their function as molecular photoswitches. The stability of the Z-isomer can sometimes be enhanced through intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and advanced 2D NMR techniques provides an unambiguous assignment of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the various protons within the molecule. The aromatic protons of the two phenyl rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the hydrazine and thioamide moieties exhibit characteristic chemical shifts that can be influenced by solvent and concentration due to hydrogen bonding. The N-H protons of the hydrazine and thioamide groups are expected to appear as broad singlets, with their chemical shifts varying depending on the solvent used. For instance, in DMSO-d6, these protons can be observed at distinct chemical shifts, aiding in their assignment. orientjchem.orgmdpi.com

Table 1: Representative ¹H NMR Chemical Shift Data for Thiosemicarbazone Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| N-NH | ~11.2 - 11.6 | Singlet |

| Ar-OH | ~9.5 - 9.9 | Broad Singlet |

| C=CH | ~8.2 - 8.4 | Singlet |

| NH₂ | ~4.3 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton. The most downfield signal is typically attributed to the thiocarbonyl carbon (C=S) of the thioamide group, often appearing in the range of δ 175-185 ppm. rsc.org The aromatic carbons of the diphenyl groups give rise to a series of signals between δ 110 and 150 ppm. The chemical shifts of these carbons can provide information about the electronic effects of the hydrazinecarbothioamide substituent on the phenyl rings. The specific assignments of the quaternary and protonated aromatic carbons can be confirmed using advanced NMR techniques. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Thiosemicarbazone Moieties

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 175 - 185 |

| Aromatic C (quaternary) | 125 - 150 |

| Aromatic C-H | 110 - 140 |

| C=N | 140 - 150 |

Note: These are general ranges and can be influenced by the specific molecular structure and solvent.

Advanced NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish through-bond connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals scalar couplings between protons, allowing for the identification of adjacent protons within the phenyl rings and the hydrazinecarbothioamide backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward method to assign the signals of protonated carbons in the ¹³C NMR spectrum. sdsu.eduyoutube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Vibrational and electronic spectroscopies provide valuable information about the functional groups present and the electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations of the hydrazine and thioamide groups are typically observed in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a hallmark of the thioamide group, usually appears in the range of 750-850 cm⁻¹ and can sometimes be coupled with other vibrations. nih.gov The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings appear in the 1450-1600 cm⁻¹ region. acs.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3100 - 3400 |

| Aromatic C-H Stretching | > 3000 |

| C=C Stretching (Aromatic) | 1450 - 1600 |

| C=N Stretching | ~1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Aromatic compounds typically exhibit strong absorptions in the UV region. For this compound, π → π* transitions associated with the phenyl rings are expected. The presence of the thioamide group may also give rise to n → π* transitions at longer wavelengths. The exact positions and intensities of these absorption bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related compounds involve cleavage of the N-N bond and fragmentation of the thioamide moiety. The presence of the two phenyl groups will likely lead to characteristic fragments corresponding to diphenylamine (B1679370) or related structures. rsc.orgacs.org

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation. For this compound, X-ray crystallography can confirm the planar or non-planar nature of the thiosemicarbazide moiety and the relative orientation of the two phenyl rings. Furthermore, it can reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice. jlu.edu.cn

Determination of Bond Lengths, Angles, and Conformations

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

In the solid state, hydrazinecarbothioamide derivatives often adopt a thione form, a fact substantiated by the carbon-sulfur bond distances which are typically intermediate between those of a single and a double bond. For instance, in related thiosemicarbazone structures, the C–S bond length is approximately 1.698 Å, indicating a significant double bond character. scirp.org The conformation around the C=N bond is frequently observed to be E (trans). nih.gov

The planarity of the molecule is a key conformational feature. The dihedral angle between a phenyl ring and the hydrazinecarbothioamide core can vary. In one solvated Schiff base derivative, this angle was found to be 14.54 (11)°. nih.gov This twisting is influenced by both intramolecular and intermolecular forces within the crystal lattice. The bond lengths and angles within the phenyl rings and the hydrazinecarbothioamide backbone generally align with expected values for sp² and sp³ hybridized atoms, though they can be subtly influenced by substituent effects and crystal packing. nih.gov

Below are representative tables of bond lengths and angles for a related hydrazinecarbothioamide derivative, illustrating typical values obtained from crystallographic studies.

Table 1: Selected Bond Lengths (Å) for a Hydrazinecarbothioamide Derivative

| Bond | Length (Å) |

|---|---|

| S1-C1 | 1.6980(11) |

| O2-C5 | 1.3602(13) |

| N2-C2 | 1.2993(14) |

| N3-N2 | 1.3911(13) |

Data sourced from a study on (E)-2-(1-(2-Hydroxyphenyl)ethylidene)hydrazine-1-carbothioamide. scirp.org

Table 2: Selected Bond Angles (°) for a Hydrazinecarbothioamide Derivative

| Angle | Value (°) |

|---|---|

| C4-C2-C3 | 121.33(10) |

| C9-C4-C5 | 117.21(10) |

| N2-N3-C1-S1 | 178.9(3) |

Data sourced from a study on (E)-2-(1-(2-Hydroxyphenyl)ethylidene)hydrazine-1-carbothioamide. scirp.org

Analysis of Intramolecular Interactions

For instance, interactions such as C—H···N and N—H···O can lead to the formation of S(5) ring motifs, which are five-membered rings closed by a hydrogen bond. nih.goviucr.org The presence and nature of these intramolecular forces can be definitively identified and characterized through detailed analysis of the crystallographic data.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to identify crystalline phases. americanpharmaceuticalreview.com Each crystalline solid has a unique atomic arrangement, which gives rise to a characteristic diffraction pattern, often referred to as a "fingerprint" of that specific material. americanpharmaceuticalreview.com

In the context of this compound and its complexes, PXRD is invaluable for several purposes:

Phase Identification: The PXRD pattern of a newly synthesized batch can be compared to a reference pattern to confirm the identity of the compound.

Purity Assessment: The presence of crystalline impurities will be evident as additional peaks in the diffraction pattern.

Distinguishing Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Characterization of Complexes: Upon formation of a metal complex, the PXRD pattern of the ligand will be replaced by a new, unique pattern characteristic of the coordination compound, thereby confirming the formation of the complex. nih.govijcce.ac.ir

The diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are used for identification. The average particle size of the crystallites can also be estimated from the peak broadening using the Scherrer equation. nih.gov

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound. researchgate.net

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. researchgate.netresearchgate.net This technique is routinely applied to both the parent ligand, this compound, and its metal complexes to confirm their stoichiometry. ajol.infopsu.edunih.gov

Table 3: Representative Elemental Analysis Data for Hydrazinecarbothioamide Derivatives and Complexes

| Compound | Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| Ligand (L¹) | C₁₀H₁₃N₃O₂S | Calculated | 50.19 | 5.47 | 17.56 |

| Found | 50.15 | 5.43 | 17.55 | ||

| [Ni(L¹)₂] | NiC₂₀H₂₄N₆O₄S₂ | Calculated | 44.88 | 4.52 | 15.70 |

| Found | 44.84 | 4.48 | 15.69 | ||

| [Co(L¹)₂] | CoC₂₀H₂₄N₆O₄S₂ | Calculated | 44.85 | 4.52 | 15.69 |

| Found | 44.82 | 4.48 | 15.69 | ||

| [Cu(L¹)₂] | CuC₂₀H₂₄N₆O₄S₂ | Calculated | 44.50 | 4.48 | 15.57 |

Data adapted from studies on 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide (L¹) and its complexes. researchgate.netresearchgate.net

Ligand Behavior and Coordination Modes

The coordination behavior of this compound is characterized by its ability to act as a flexible ligand, adopting various coordination modes. This flexibility is primarily attributed to the presence of multiple donor atoms, namely the nitrogen and sulfur atoms, and the potential for tautomeric forms.

This compound and its derivatives commonly act as bidentate ligands, coordinating to metal ions through the sulfur atom and one of the nitrogen atoms of the hydrazine moiety, forming a stable five-membered chelate ring. This (N,S) bidentate chelation is a well-established coordination mode for thiosemicarbazone-type ligands.

In certain instances, these ligands can exhibit higher denticity. Tridentate coordination can occur if another donor atom is present in the backbone of the ligand that can participate in bonding to the metal center. For instance, derivatives of this compound with additional coordinating groups can lead to the formation of more complex structures. Multidentate chelation, involving coordination to more than one metal center or multiple coordination sites on a single metal ion, has also been observed in related thiosemicarbazone complexes, leading to the formation of polynuclear or cage-like structures.

A crucial aspect of the coordination chemistry of this compound is the existence of thiol-thione tautomerism. In the solid state and in solution, the ligand can exist in equilibrium between the thione (C=S) and thiol (C-S-H) forms.

Upon complexation with a metal ion, the equilibrium can be shifted towards the thiol form. This often involves the deprotonation of the thiol group, leading to the formation of a negatively charged ligand that binds to the metal ion. This deprotonation and subsequent coordination as a thiolate are influenced by factors such as the pH of the reaction medium and the nature of the metal ion. The thione form, on the other hand, typically coordinates as a neutral ligand. The ability to coordinate in both neutral and anionic forms contributes to the versatility of this compound as a ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Copper(II) complexes of thiosemicarbazone ligands have been extensively studied. The synthesis of Copper(II) complexes with this compound and its derivatives is generally straightforward, involving the reaction of a Copper(II) salt, such as copper(II) chloride or copper(II) acetate, with the ligand in a solvent like ethanol or methanol.

The structural features of these complexes can vary depending on the stoichiometry of the reaction and the nature of the counter-ion. Mononuclear complexes are common, where the copper(II) ion is coordinated to one or two ligand molecules. In these complexes, the geometry around the copper(II) center can range from square planar to distorted octahedral. Spectroscopic techniques such as UV-Vis and EPR are instrumental in determining the coordination environment of the copper(II) ion.

Table 1: Selected Structural Data for a Representative Copper(II) Complex with a Diphenylthiosemicarbazone Derivative

| Parameter | Value |

| Coordination Geometry | Distorted Square Planar |

| Cu-S Bond Length (Å) | 2.25 |

| Cu-N Bond Length (Å) | 1.98 |

| S-Cu-N Bond Angle (°) | 85 |

Note: The data in this table is representative and may vary for specific complexes.

This compound and its analogues form stable complexes with a wide range of transition metal ions.

Iron(II): The coordination of Iron(II) with thiosemicarbazone ligands often results in the formation of octahedral complexes. These complexes can exhibit interesting magnetic and redox properties.

Cobalt(II/III): Cobalt can form complexes in both its +2 and +3 oxidation states. The geometry of Cobalt(II) complexes is often tetrahedral or octahedral, while Cobalt(III) complexes are typically octahedral and diamagnetic.

Nickel(II): Nickel(II) complexes with thiosemicarbazones are known to adopt various geometries, including square planar, tetrahedral, and octahedral, depending on the ligand field strength and steric factors.

Manganese(II): Manganese(II) typically forms high-spin octahedral complexes with thiosemicarbazone ligands.

Zinc(II) and Cadmium(II): As d¹⁰ ions, Zinc(II) and Cadmium(II) form diamagnetic complexes. The coordination geometry is usually tetrahedral or octahedral.

Ruthenium(II): Ruthenium(II) forms stable, typically octahedral, complexes with thiosemicarbazone ligands. These complexes have been investigated for their potential applications in catalysis and medicine.

Table 2: Typical Coordination Geometries of Transition Metal Complexes with Thiosemicarbazone Ligands

| Metal Ion | Typical Coordination Geometry |

| Iron(II) | Octahedral |

| Cobalt(II) | Tetrahedral, Octahedral |

| Nickel(II) | Square Planar, Octahedral |

| Manganese(II) | Octahedral |

| Zinc(II) | Tetrahedral |

| Cadmium(II) | Tetrahedral |

| Ruthenium(II) | Octahedral |

The formation of complexes between lanthanide(III) ions and thiosemicarbazone ligands, including this compound, has been an area of growing research. Lanthanide ions are hard acids and typically prefer to coordinate with hard donor atoms like oxygen. However, the presence of both nitrogen and sulfur donor atoms in thiosemicarbazones allows for the formation of stable lanthanide complexes.

The synthesis of these complexes usually involves the reaction of a lanthanide(III) salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent. The resulting complexes often have high coordination numbers, typically 8 or 9, with the coordination sphere being completed by solvent molecules or counter-ions. The luminescence properties of these complexes, particularly those of Europium(III) and Terbium(III), are of significant interest for applications in lighting and bio-imaging.

Structural Diversity of Coordination Geometries

The interaction between this compound and metal ions gives rise to a variety of coordination geometries, largely dictated by the nature of the metal ion, its oxidation state, and the reaction conditions. The ligand's ability to chelate through different donor atoms allows for the formation of structurally diverse complexes.

The coordination of this compound to transition metals frequently results in common geometries such as square planar, tetrahedral, and octahedral structures.

Square Planar Geometry: This geometry is often observed for d⁸ transition metal complexes, such as those involving Ni(II), Pd(II), and Pt(II). libretexts.org In these complexes, the ligand typically acts as a bidentate donor, coordinating through the sulfur and one of the nitrogen atoms. The resulting four-coordinate complex adopts a planar arrangement of ligands around the central metal ion. youtube.com For instance, Ni(II) complexes with similar thiosemicarbazone-based ligands have been reported to exhibit a square-planar structure. researchgate.net This arrangement is favored by strong-field ligands that cause a large crystal field splitting. youtube.com

Tetrahedral Geometry: In contrast, tetrahedral geometry is common for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some d⁷ ions like Co(II) when complexed with weaker field ligands. youtube.com In a tetrahedral arrangement, four ligand donor atoms are positioned at the vertices of a tetrahedron around the central metal ion. libretexts.org Studies on Co(II) complexes with related ligands have suggested a tetrahedral geometry based on magnetic moment and spectral data. researchgate.net

Octahedral Geometry: Six-coordinate octahedral complexes are also prevalent, particularly with metal ions that favor this coordination number, such as Cr(III), Fe(III), and Co(III). uni-siegen.de In these structures, the metal ion is surrounded by six donor atoms. This can be achieved by the coordination of three bidentate this compound ligands or a combination of the primary ligand and other solvent or ancillary ligands. researchgate.net For example, Co(II) and Ni(II) can form octahedral complexes where the ligand and other molecules like water coordinate to the metal center. nih.gov

The specific geometry adopted is a fine balance of electronic factors, such as the d-electron configuration of the metal, and steric factors related to the size of the ligand and counter-ions. nih.gov

While ideal geometries provide a fundamental framework for understanding the structure of these metal complexes, distortions from these ideal arrangements are common and significant. whiterose.ac.uk Such distortions can arise from several factors, including:

Jahn-Teller Effect: This is a primary cause of distortion in certain octahedral complexes, particularly those with asymmetrically occupied d-orbitals, such as high-spin d⁴, low-spin d⁷, and d⁹ configurations. For example, Cu(II) (a d⁹ ion) complexes are well-known to exhibit distortions from perfect octahedral geometry.

Steric Hindrance: The bulky phenyl groups on the this compound ligand can lead to steric crowding, forcing the coordination geometry to deviate from the ideal angles of a perfect tetrahedron, square plane, or octahedron.

Crystal Packing Forces: In the solid state, the way molecules pack in the crystal lattice can impose constraints that lead to slight distortions in the coordination sphere of the metal ion. whiterose.ac.uk

Theoretical Models of Metal-Ligand Bonding and Stability

The stability and bonding characteristics of metal complexes containing this compound are significantly elucidated through various theoretical and computational models. These approaches provide profound insights into the electronic structure, bond nature, and stability of these complexes, complementing experimental findings. Density Functional Theory (DFT) and other quantum chemical methods are pivotal in understanding the intricate metal-ligand interactions.

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO)

Molecular Orbital (MO) theory is fundamental to describing the bonding in transition metal and lanthanide complexes of this compound. The interaction between the metal d-orbitals (for transition metals) or f-orbitals (for lanthanides) and the molecular orbitals of the ligand leads to the formation of new bonding, non-bonding, and anti-bonding orbitals in the complex.

A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the chemical reactivity and stability of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. In complexes of this compound, the HOMO is typically localized on the ligand, particularly on the sulfur and nitrogen atoms, which are the primary donor sites. The LUMO is often centered on the metal ion.

Theoretical calculations for a related compound, (E)-2-(4- (3,4-dimethoxy) benzylidene) hydrazinecarbothioamide (DBHC), show a HOMO-LUMO gap of approximately 4.147 eV, suggesting a stable molecular structure. rjpn.org The distribution and energies of these frontier orbitals are crucial in predicting the electronic transitions and the nature of the metal-ligand bond. For instance, the charge transfer from the ligand's HOMO to the metal's LUMO is a characteristic feature of the bonding in these complexes.

| Parameter | Energy (a.u.) | Energy (eV) |

|---|---|---|

| EHOMO | -0.2533 | -6.893 |

| ELUMO | -0.1009 | -2.746 |

| Energy Gap (ΔE) | 0.1524 | 4.147 |

Data sourced from a study on (E)-2-(4- (3,4-dimethoxy) benzylidene) hydrazinecarbothioamide (DBHC), a compound structurally similar to this compound. rjpn.org

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the geometric and electronic properties of metal complexes with high accuracy. These calculations can provide optimized molecular geometries, including bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography.

For thiosemicarbazone complexes, which are structurally analogous to those of this compound, DFT studies have been extensively used to investigate the coordination environment around the metal center. nih.gov The ligand typically acts as a bidentate donor, coordinating through the sulfur atom of the thioamide group and a nitrogen atom from the hydrazine moiety, forming a stable five-membered chelate ring. researchgate.net

DFT calculations on a nickel(II) complex with a thiosemicarbazone derivative revealed a distorted square planar geometry. The theoretical bond lengths and angles showed excellent correlation with experimental X-ray diffraction data, with an average deviation of only 1.94% for bond lengths and 1.14% for bond angles. nih.gov Such studies confirm the reliability of DFT in predicting the structural parameters of these complexes.

| Parameter | Experimental (X-ray) | Theoretical (DFT) |

|---|---|---|

| Ni–S1 | 2.176 | 2.259 |

| Ni–N2 | 1.898 | 1.936 |

| S1–Ni–N2 | 87.91 | 86.72 |

| S1–Ni–S1A | 180.00 | 179.99 |

| N2–Ni–N2A | 180.00 | 179.99 |

Data from a study on bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ2N2, S}nickel(II). nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis is another computational method that provides detailed information about the bonding in terms of localized electron-pair bonds. It helps in quantifying the charge transfer between the ligand and the metal ion and understanding the nature of the coordination bond (i.e., covalent vs. electrostatic).

In palladium(II) complexes of 4-phenyl-3-thiosemicarbazone ligands, NBO analysis has been used to study the effect of different substituents on the natural charge of the metal center and the strength of the metal-nitrogen and metal-sulfur bonds. nih.gov This analysis can reveal the extent of electron delocalization and hyperconjugative interactions that contribute to the stability of the complex.

Quantitative Structure-Property Relationship (QSPR) Models for Stability Constants

Predicting the stability constants of metal complexes is crucial for various applications, including analytical chemistry and drug design. dthujs.vn Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the stability constants of new complexes based on their structural features. dthujs.vn

QSPR models have been developed for metal-thiosemicarbazone complexes using multivariate linear regression (MLR) and artificial neural network (ANN) methods. dthujs.vn These models use various molecular descriptors, calculated from the optimized geometries of the complexes, to establish a mathematical relationship with the experimentally determined stability constants. Such models have shown good predictive power, with high correlation coefficients between the predicted and experimental values. researchgate.net For instance, a QSPR model for thiosemicarbazone complexes reported a high correlation coefficient (R²) of 0.892 for the training set. researchgate.net

| Metal Ion | Benzaldehyde thiosemicarbazone | Pyridine-2-carbaldehyde thiosemicarbazone | Cyclopentanone thiosemicarbazone |

|---|---|---|---|

| Cu(II) | 11.55 | 12.10 | 10.95 |

| Cd(II) | 8.20 | 8.85 | 7.90 |

| Co(II) | 9.10 | 9.70 | 8.60 |

| Ni(II) | 9.85 | 10.50 | 9.30 |

| Pb(II) | 7.95 | 8.50 | 7.50 |

| Zn(II) | 8.75 | 9.40 | 8.25 |

Data obtained from studies on related thiosemicarbazone ligands, indicating the general trend of stability constants. scilit.com

Computational and Theoretical Investigations of 2,2 Diphenyl 1 Hydrazinecarbothioamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic characteristics and predicting the chemical behavior of 2,2-diphenyl-1-hydrazinecarbothioamide. These methods allow for a detailed examination of the molecule at the subatomic level.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearcher.life For derivatives of hydrazinecarbothioamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This process of geometry optimization is crucial as it locates the minimum energy structure on the potential energy surface, which corresponds to the most probable conformation of the molecule. nih.govyoutube.com The resulting optimized structure provides a reliable foundation for calculating other molecular properties. nih.gov For instance, in related thiosemicarbazone structures, DFT has been used to confirm the existence of specific tautomeric forms and intramolecular hydrogen bonds that stabilize the molecular conformation. researchgate.netnih.gov

By mapping the potential energy surface, DFT can also explore different conformational possibilities and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. bhu.ac.in

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For hydrazinecarbothioamide derivatives, FMO analysis helps to understand their electronic properties and potential for charge transfer within the molecule, which is crucial for their biological and chemical activities. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Hydrazinecarbothioamide Derivative

| Parameter | Energy (eV) |

| HOMO | -6.0 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.5 |

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the type of data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP surface is colored-coded to represent different electrostatic potential values. wolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netrjpn.org These areas are typically associated with electronegative atoms like oxygen, nitrogen, or sulfur. nih.gov

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netrjpn.org These are often found around hydrogen atoms, particularly those bonded to electronegative atoms. nih.gov

Green regions denote areas of neutral or near-zero potential. rjpn.org

For this compound, MEP analysis can identify the nucleophilic sites (e.g., the sulfur atom of the thioamide group and nitrogen atoms) and electrophilic sites (e.g., hydrogen atoms of the amine groups), providing valuable insights into its intermolecular interactions and reactivity patterns. researchgate.netnih.gov

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.

These parameters are calculated using the energies of the HOMO and LUMO. semanticscholar.orgfrontiersin.org The analysis of these descriptors for this compound can provide a comprehensive picture of its chemical behavior and potential interactions with other chemical species. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |

| Chemical Softness (S) | 1 / (2η) | 0.22 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.125 |

Note: These values are calculated based on the illustrative HOMO/LUMO energies in Table 1 and serve as an example.

Intermolecular Interaction Analysis in Solid State and Solution

Understanding the interactions between molecules is crucial for predicting the physical properties and crystal packing of a compound. Computational methods offer detailed insights into these non-covalent forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. iucr.orgiucr.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The Hirshfeld surface is then mapped with various properties, such as dnorm, to highlight different types of intermolecular contacts.

H···H interactions: Often the most abundant type of contact. nih.goviucr.org

N—H···S and N—H···O hydrogen bonds: Important directional forces that influence molecular packing. iucr.org

C—H···π interactions: Where a hydrogen atom interacts with the π-system of a phenyl ring.

π-π stacking: Interactions between the aromatic rings. researchgate.net

For similar hydrazinecarbothioamide structures, Hirshfeld analysis has shown that H···H, S···H, C···H, and N···H contacts are the most significant contributors to the crystal packing. iucr.orgiucr.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a quantum chemical method used to interpret molecular wavefunctions in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. youtube.comnih.gov This analysis is particularly valuable for understanding the stabilizing effects of hyperconjugation and electron delocalization within this compound systems.

Hyperconjugation involves the interaction of electrons in a filled (donor) orbital, such as a bonding orbital (σ) or a lone pair (n), with an adjacent empty (acceptor) antibonding orbital (σ* or π*). youtube.com This delocalization of electron density from the donor to the acceptor orbital results in increased molecular stability. materialsciencejournal.org In hydrazinecarbothioamide derivatives, significant stabilization arises from intramolecular charge transfer (ICT), where electron density is transferred between different parts of the molecule. materialsciencejournal.org

Table 1: Representative NBO Analysis Data for Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| N-H (σ) | C=S (π) | 5.8 | σ → π |

| N (Lone Pair, n) | C-N (σ) | 12.5 | n → σ |

| C-H (σ, Phenyl) | C=C (π, Phenyl) | 3.2 | σ → π |

| N (Lone Pair, n) | C=S (π) | 55.1 | n → π* |

This table presents hypothetical but representative data illustrating the types of stabilizing interactions identified by NBO analysis in a hydrazinecarbothioamide system.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can map the conformational landscape and flexibility of this compound. This provides critical insights into how the molecule behaves in a physiological environment, such as in solution. researchgate.netnih.gov

Conformational analysis through MD simulations reveals the different spatial arrangements (conformations) the molecule can adopt and the energetic favorability of each. nih.gov For flexible molecules like hydrazinecarbothioamide derivatives, understanding the accessible conformations is key to predicting how they will interact with biological targets. The simulation tracks atomic movements, allowing for the analysis of key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). acs.orgnih.gov

RMSD measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation and whether the molecule has reached a stable conformational state. nih.gov

RMSF quantifies the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. acs.org

These simulations can confirm the stability of specific ligand conformations, such as those bound to a protein active site, and explore the transitions between different states. nih.govnih.gov

Table 2: Key Parameters from a Representative Molecular Dynamics Simulation

| Simulation Time (ns) | Average RMSD (Å) | Average RMSF of Phenyl Rings (Å) | Average Radius of Gyration (Å) |

| 0-25 | 1.8 | 0.9 | 4.1 |

| 25-50 | 2.1 | 1.2 | 4.3 |

| 50-75 | 2.0 | 1.1 | 4.2 |

| 75-100 | 2.0 | 1.1 | 4.2 |

This table shows hypothetical data illustrating how RMSD, RMSF, and Radius of Gyration might be tracked over a simulation to assess conformational stability.

Computational Studies on Bioactivity Mechanisms

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-receptor complex.

The process involves placing the ligand in various conformations and positions within the receptor's binding pocket and using a scoring function to estimate the binding energy for each pose. Lower binding energy values typically indicate a more favorable and stable interaction. nih.gov The analysis of the best-docked pose reveals specific interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often involving aromatic rings, like the phenyl groups of the ligand.

Pi-alkyl and pi-pi interactions: Additional stabilizing forces involving aromatic systems. researchgate.net

Studies on various thiourea (B124793) and hydrazinecarbothioamide derivatives have successfully used molecular docking to predict their binding modes with targets like DNA gyrase, carbonic anhydrase, and viral proteins, providing a rationale for their observed biological activities. nih.govnih.govnih.gov

Table 3: Representative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| DNA Gyrase Subunit B | -8.5 | ASP73, GLY77 | Hydrogen Bond |

| ILE78, PRO79 | Hydrophobic | ||

| Carbonic Anhydrase II | -7.9 | HIS94, THR199 | Hydrogen Bond, Metal Coordination (Zn) |

| VAL121, LEU198 | Hydrophobic | ||

| SARS-CoV-2 Mpro | -9.2 | HIS41, CYS145 | Hydrogen Bond |

| MET165, GLU166 | Hydrophobic, Pi-Sulfur |

This table contains hypothetical docking results, illustrating the kind of data generated from such studies for a hydrazinecarbothioamide derivative against various protein targets.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. sciencepublishinggroup.comresearchgate.net For a class of compounds like hydrazinecarbothioamide derivatives, QSAR models can predict the activity of new, untested molecules and guide the design of more potent analogues. mdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties (e.g., bond lengths, vibrational frequencies), and steric parameters. sciencepublishinggroup.comsciencepublishinggroup.com A statistical method, such as multiple linear regression (MLR), is then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). sciencepublishinggroup.com

A statistically robust QSAR model, indicated by a high correlation coefficient (R²), can identify the key molecular features that are most influential for the desired biological effect. sciencepublishinggroup.com For example, a QSAR study on thiourea derivatives with anticancer activity found that lipophilicity (LogP) and the vibrational frequency of a carbonyl group were priority descriptors in predicting activity. sciencepublishinggroup.comsciencepublishinggroup.com

Table 4: Key Molecular Descriptors Used in a Representative QSAR Model

| Descriptor | Description | Influence on Activity |

| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | Positive correlation (higher lipophilicity increases activity) |

| Dipole Moment | Molecular Polarity | Negative correlation (lower polarity increases activity) |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Positive correlation (higher energy indicates greater reactivity) |

| Molecular Weight | Size of the Molecule | Optimal range; activity decreases if too large or small |

| Number of H-bond Donors | Hydrogen Bonding Capacity | Positive correlation |

This table lists common descriptors used in QSAR studies and their hypothetical influence on the biological activity of a series of compounds.

Prediction of Advanced Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. mdpi.com Comparing theoretically calculated spectra with experimental data serves as a crucial tool for structural validation and for understanding the electronic and vibrational characteristics of this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. github.ionmrdb.org The accuracy of these predictions allows for the assignment of experimental signals and can help in determining the correct molecular structure, especially for complex molecules. Machine learning approaches are also emerging as powerful tools for highly accurate NMR shift prediction. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. dtic.mil This theoretical infrared (IR) spectrum helps in assigning the absorption bands observed in an experimental FT-IR spectrum to specific vibrational modes, such as C=S, N-H, and C=N stretches. nih.govacs.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). researchgate.netmdpi.comresearchgate.net These calculations predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π), providing insight into the molecule's chromophores and electronic structure. rsc.orgmdpi.com

Table 5: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | ||

| N-H (Hydrazine) | 8.95 | 9.01 |

| N-H (Amide) | 10.21 | 10.35 |

| Aromatic C-H | 7.20 - 7.65 | 7.25 - 7.70 |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3250 | 3245 |

| C=S Stretch | 1245 | 1255 |

| C-N Stretch | 1510 | 1505 |

| UV-Vis λmax (nm) | ||

| π → π transition | 285 | 290 |

| n → π* transition | 330 | 335 |

This table presents hypothetical data to illustrate the typical agreement between computationally predicted and experimentally measured spectroscopic parameters for a molecule like this compound.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Salicylanilide |

| Thiosemicarbazone |

Structure Activity Relationship Studies: Mechanistic Insights into Biological Interactions

Mechanisms of Antioxidant Activity

Thiosemicarbazide (B42300) derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This capability is crucial in mitigating oxidative stress, a condition linked to numerous chronic diseases.

Radical Scavenging Pathways (e.g., 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) Assay Insights)

The antioxidant potential of thiosemicarbazide derivatives is frequently evaluated using the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) assay. ijpsr.com This method provides a rapid and effective means to screen compounds for their ability to act as free radical scavengers or hydrogen donors. ijpsr.com The DPPH radical is a stable free radical with a deep violet color; upon neutralization by an antioxidant, its color fades to yellow, a change that can be measured spectrophotometrically. ijpsr.comresearchgate.net

The scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%. nih.govusamv.ro Studies on various thiosemicarbazone derivatives have demonstrated significant radical scavenging activity. For instance, certain camphene-based thiosemicarbazones have shown potent, dose-dependent scavenging abilities. nih.gov One derivative, in particular, exhibited a better scavenging effect than the standard antioxidant Trolox. nih.gov Similarly, other research has highlighted thiosemicarbazones with good antioxidant activity against DPPH. nih.gov The effectiveness of these compounds in the DPPH assay underscores the potential of the thiosemicarbazide scaffold in designing potent antioxidants. mdpi.comnih.gov

| Compound Class | Specific Derivative | DPPH Scavenging Activity (IC50/EC50) | Reference |

| Camphene-based Thiosemicarbazones | TSC-2 | 0.208 ± 0.004 mol/mol DPPH | nih.gov |

| Camphene-based Thiosemicarbazones | Trolox (Standard) | Higher than TSC-2 | nih.gov |

| Pyridine-based Thiosemicarbazones | Compound L2 | Comparable to Trolox | mdpi.com |

| Pyridine-based Thiosemicarbazones | Trolox (Standard) | Similar to L2 | mdpi.com |

| N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones | Compounds 4a, 4b, 4c | Good activity | nih.gov |

Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Mechanisms

The radical scavenging activity of antioxidants like thiosemicarbazides primarily occurs through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net

In the HAT mechanism , the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. researchgate.net The key determinant of a compound's efficacy in this mechanism is its Bond Dissociation Enthalpy (BDE). A lower BDE for the N-H or O-H bond facilitates easier hydrogen donation and thus enhances antioxidant activity. nih.gov

In the SET mechanism , the antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the radical. The primary factor governing this process is the Ionization Potential (IP) of the antioxidant; a lower IP value indicates a greater ease of electron donation. nih.govresearchgate.net

For thiosemicarbazone derivatives, theoretical calculations and experimental data suggest that the HAT mechanism is often favored. nih.gov The presence of the thiourea (B124793) fragment is crucial as it helps to stabilize the resulting radical through delocalization. nih.gov The choice between HAT and SET can be influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the solvent used. mdpi.com

Influence of Substituents on Antioxidant Potency

The antioxidant capacity of thiosemicarbazide derivatives can be significantly modulated by the presence of various substituents on their aromatic rings. nih.gov The electronic properties of these substituents play a critical role in determining the compound's ability to donate a hydrogen atom or an electron.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, generally enhance antioxidant activity. nih.gov These groups increase the electron density on the antioxidant molecule, which can lower the N-H bond dissociation enthalpy (BDE), making hydrogen atom donation more favorable. nih.gov For example, a camphene-based thiosemicarbazone bearing a diethylamino group (a strong EDG) showed significantly enhanced radical scavenging activity. nih.gov This enhancement is attributed to the stabilization of the resulting radical through the electron-donating effect and delocalization. nih.gov

Enzyme Inhibition Mechanisms

Beyond their antioxidant properties, thiosemicarbazide derivatives have been identified as potent inhibitors of various enzymes, making them promising candidates for therapeutic applications.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for the management of Alzheimer's disease. nih.govnih.gov A variety of thiosemicarbazone derivatives have demonstrated significant inhibitory activity against both AChE and BChE. nih.govnih.govnih.gov

Studies have shown that para-substituted thiosemicarbazones can be potent inhibitors of both enzymes. nih.govacs.org For instance, several synthesized derivatives displayed excellent AChE inhibition, with some surpassing the activity of the standard drug galantamine. nih.govresearchgate.net Similarly, potent inhibition against BChE has also been reported for other derivatives. nih.govacs.orgresearchgate.net The inhibitory potency is influenced by the nature and position of substituents on the phenyl ring. For example, the presence of a bromine atom at the ortho position or a chlorine atom at the para position has been linked to higher activity against AChE. nih.gov Molecular docking studies suggest that these compounds bind within the active sites of the cholinesterase enzymes, demonstrating strong stability and binding affinity. nih.govresearchgate.net

| Compound Series | Enzyme | IC50 / Ki Value (µM) | Reference |

| Para-substituted thiosemicarbazones | Acetylcholinesterase (AChE) | 110.19 ± 2.32 to 160.04 ± 0.02 | nih.govacs.orgresearchgate.net |

| Para-substituted thiosemicarbazones | Butyrylcholinesterase (BChE) | 145.11 ± 1.03 to 190.21 ± 0.13 | nih.govacs.orgresearchgate.net |

| 2,4-dichloro phenylacetic acid thiosemicarbazones | Acetylcholinesterase (AChE) | 41.51 ± 3.88 to 95.48 ± 0.70 | nih.govresearchgate.net |

| 2,4-dichloro phenylacetic acid thiosemicarbazones | Butyrylcholinesterase (BChE) | 64.47 ± 2.74 to 80.62 ± 0.73 | nih.govresearchgate.net |

| 2-Indolinone-based hydrazinecarbothioamides | Acetylcholinesterase (AChE) | Ki = 0.52 ± 0.11 | nih.gov |

| Galantamine (Standard) | Acetylcholinesterase (AChE) | 104.5 ± 1.20 | nih.govresearchgate.net |

| Galantamine (Standard) | Butyrylcholinesterase (BChE) | 156.8 ± 1.50 | nih.govresearchgate.net |

Influence of Metal Complexation on Ligand Bioactivity Mechanisms

Following a comprehensive search of available scientific literature, it has been determined that there are no specific research studies focused on the metal complexation of 2,2-Diphenyl-1-hydrazinecarbothioamide and its subsequent influence on biological activity mechanisms. The existing body of research extensively covers other thiosemicarbazone derivatives and their metal complexes, but data specifically pertaining to the N,N-diphenyl substituted variant is not present in the reviewed materials.

Therefore, it is not possible to provide detailed research findings, data tables, or mechanistic insights solely for this compound as requested.

However, for context within the broader class of thiosemicarbazones, metal complexation is a widely documented strategy for enhancing biological activity. The general principles underlying this enhancement are well-established and provide a theoretical framework for how such complexes might operate.

General Principles of Bioactivity Enhancement via Metal Complexation (Based on other Thiosemicarbazones):

The biological activity of thiosemicarbazone ligands is often significantly potentiated upon coordination with transition metal ions. mdpi.comnih.govnoveltyjournals.com This enhancement is frequently explained by established theories such as Overtone's Concept of cell permeability and Tweedy's Chelation Theory. mdpi.com

Chelation and Lipophilicity: According to the chelation theory, the coordination of a metal ion reduces its polarity by partially sharing its positive charge with the donor atoms of the ligand and allowing for the delocalization of π-electrons over the entire chelate ring. mdpi.com This process increases the lipophilic nature of the metal chelate, which can facilitate its ability to cross the lipid layers of cell membranes. mdpi.com

Interference with Cellular Processes: Once inside the cell, the complex can disrupt normal cellular functions. The metal ion, now transported to a site of action by the ligand, can impair the function of enzymes or interact with biomolecules like DNA. nih.govscienceopen.com Nickel(II) complexes of other thiosemicarbazones, for example, have been shown to selectively inhibit DNA synthesis and the activity of key enzymes involved in this process. nih.govscienceopen.com

Mechanism of Action: The mode of action for many biologically active thiosemicarbazone metal complexes involves various targets. They have been found to act as antibacterial, antifungal, antiviral, and antitumor agents. nih.govnoveltyjournals.comnih.gov For instance, the antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of protein synthesis. In anticancer applications, mechanisms can include the inhibition of DNA topoisomerase II, induction of DNA strand scission, and the generation of reactive oxygen species (ROS) leading to apoptosis. nih.govscienceopen.com

It is crucial to reiterate that these mechanisms and principles are derived from studies on various other thiosemicarbazone ligands. Without direct experimental data for this compound, any discussion of its specific bioactivity upon metal complexation would be speculative and would not adhere to the strict requirements for detailed, compound-specific research findings.

Applications in Materials Science and Catalysis

Polymer Chemistry: Monomer and Polymerization Applications

While not a conventional monomer for common chain-growth or step-growth polymerization, 2,2-Diphenyl-1-hydrazinecarbothioamide holds potential as a specialty functional monomer or modifier in polymer synthesis. Thiosemicarbazide (B42300) and its derivatives are recognized for their utility in polymer industries. researchgate.net The compound's bifunctional nature—possessing a reactive hydrazinecarbothioamide group and two phenyl rings—allows for targeted applications.